Cas no 81353-09-5 (O-Desacetyl-N-desmethyl Diltiazem)
O-Desacetyl-N-desmethyl Diltiazem Chemical and Physical Properties
Names and Identifiers
-
- O-Desacetyl-N-desmethyl Diltiazem
- 3c-hydroxy-2r-(4-methoxy-phenyl)-5-(2-methylamino-ethyl)-2,3-dihydro-5H-benzo[b][1,4]thiazepin-4-one
- 3-Hydroxy-2-(4-methoxy-phenyl)-5-(2-methylamino-ethyl)-2,3-dihydro-5H-benzo[b][1,4]thiazepin-4-one
- Deacetyl N-Monodesmethyl Diltiazem
- CHEMBL326233
- NS00040750
- SCHEMBL5821022
- AKOS030254430
- 1,5-Benzothiazepin-4(5H)-one,2,3-dihydro-3-hydroxy-2-(4-methoxyphenyl)-5-[2-(methylamino)ethyl]-,cis-
- FT-0665915
- 3-hydroxy-2-(4-methoxyphenyl)-5-[2-(methylamino)ethyl]-2,3-dihydro-1,5-benzothiazepin-4-one
- 81353-09-5
- 3-Hydroxy-2-(4-methoxy-phenyl)-5-(2-methylamino-ethyl)-2,3-dihydro-5H-benzo[b][1,4]thiazepin-4-one; Deacetyl N-Monodesmethyl Diltiazem; Diltiazem EP Impurity G
-
- Inchi: 1S/C19H22N2O3S/c1-20-11-12-21-15-5-3-4-6-16(15)25-18(17(22)19(21)23)13-7-9-14(24-2)10-8-13/h3-10,17-18,20,22H,11-12H2,1-2H3
- InChI Key: HNXJRKQNTGIDDU-UHFFFAOYSA-N
- SMILES: S1C2C=CC=CC=2N(CCNC)C(C(C1C1C=CC(=CC=1)OC)O)=O
Computed Properties
- Exact Mass: 358.13500
- Monoisotopic Mass: 358.13511374g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 25
- Rotatable Bond Count: 5
- Complexity: 442
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 87.1Ų
Experimental Properties
- Melting Point: 134-136°C (dec.)
- PSA: 87.10000
- LogP: 2.91140
O-Desacetyl-N-desmethyl Diltiazem Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D288698-5mg |
O-Desacetyl-N-desmethyl Diltiazem |
81353-09-5 | 5mg |
$ 201.00 | 2023-09-08 | ||
| TRC | D288698-10mg |
O-Desacetyl-N-desmethyl Diltiazem |
81353-09-5 | 10mg |
$ 293.00 | 2023-09-08 | ||
| TRC | D288698-25mg |
O-Desacetyl-N-desmethyl Diltiazem |
81353-09-5 | 25mg |
$586.00 | 2023-05-18 | ||
| TRC | D288698-50mg |
O-Desacetyl-N-desmethyl Diltiazem |
81353-09-5 | 50mg |
$ 1047.00 | 2023-09-08 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-208116-1 mg |
O-Desacetyl-N-desmethyl Diltiazem, |
81353-09-5 | 1mg |
¥3,234.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-208116-1mg |
O-Desacetyl-N-desmethyl Diltiazem, |
81353-09-5 | 1mg |
¥3234.00 | 2023-09-05 |
O-Desacetyl-N-desmethyl Diltiazem Related Literature
-
Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
-
José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
-
Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
-
5. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
Additional information on O-Desacetyl-N-desmethyl Diltiazem
Professional Introduction to Compound with CAS No. 81353-09-5 and Product Name: O-Desacetyl-N-desmethyl Diltiazem
The compound with the CAS number 81353-09-5 and the product name O-Desacetyl-N-desmethyl Diltiazem represents a significant area of interest in the field of pharmaceutical chemistry and pharmacology. This compound is a metabolite of the well-known calcium channel blocker diltiazem, which is widely used for its therapeutic effects in managing cardiovascular conditions, particularly hypertension and angina pectoris. Understanding the structure, pharmacokinetics, and potential applications of O-Desacetyl-N-desmethyl Diltiazem is crucial for advancing both clinical practice and drug development.
The molecular structure of O-Desacetyl-N-desmethyl Diltiazem can be described as a derivative of diltiazem, where the acetyl group at the 4-position and the N-methyl group at the 3-position have been removed. This modification leads to a compound with distinct pharmacological properties. The absence of these functional groups alters the metabolic pathways and binding interactions with biological targets, making O-Desacetyl-N-desmethyl Diltiazem a subject of extensive research in drug metabolism and pharmacodynamics.
Recent studies have highlighted the importance of metabolites like O-Desacetyl-N-desmethyl Diltiazem in understanding the overall pharmacokinetic profile of diltiazem. These metabolites play a crucial role in determining the duration of action, bioavailability, and potential side effects of the parent drug. For instance, research indicates that O-Desacetyl-N-desmethyl Diltiazem may exhibit lower affinity for calcium channels compared to diltiazem, suggesting a role as a prodrug or an active metabolite with different therapeutic implications.
The pharmacological activity of O-Desacetyl-N-desmethyl Diltiazem has been explored in various preclinical models. Studies have shown that this metabolite can still influence cardiovascular parameters, albeit to a lesser extent than diltiazem. This finding is particularly relevant in contexts where drug-drug interactions or genetic variations affect the metabolism of diltiazem. Understanding these interactions is essential for optimizing therapeutic regimens and minimizing adverse effects.
In addition to its pharmacological significance, O-Desacetyl-N-desmethyl Diltiazem has been studied for its potential role in drug development. The structural features of this metabolite provide insights into how modifications at specific sites can influence drug efficacy and safety. Researchers are exploring whether derivatives of O-Desacetyl-N-desmethyl Diltiazem could serve as lead compounds for new therapeutic agents with enhanced properties.
Advances in analytical techniques have enabled more precise characterization of O-Desacetyl-N-desmethyl Diltiazem and its role in biological systems. Techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy have been instrumental in elucidating its structure and dynamics. These methods allow for high-resolution analysis, which is critical for understanding how this metabolite behaves within complex biological matrices.
The clinical relevance of O-Desacetyl-N-desmethyl Diltiazem extends to its potential use as a biomarker for assessing drug metabolism variability among patients. Genetic polymorphisms in enzymes responsible for diltiazem metabolism can lead to significant differences in metabolite levels, influencing treatment outcomes. By monitoring levels of O-Desacetyl-N-desmethyl Diltiazem, clinicians can gain insights into individual patient responses to diltiazem therapy, paving the way for personalized medicine approaches.
Future research directions for O-Desacetyl-N-desmethyl Diltiazem include investigating its potential therapeutic applications beyond its role as a metabolite. Studies are ongoing to explore whether this compound can exhibit unique pharmacological effects that could be exploited in treating other cardiovascular or neurological disorders. The versatility of its molecular structure makes it an attractive candidate for further chemical modification and functionalization.
In conclusion, the compound with CAS number 81353-09-5 and the product name O-Desacetyl-N-desmethyl Diltiazem represents a fascinating subject of study in pharmaceutical chemistry. Its relationship with diltiazem provides valuable insights into drug metabolism, pharmacodynamics, and potential therapeutic applications. As research continues to uncover new aspects of this metabolite, it is likely to play an increasingly important role in both clinical practice and drug development efforts.
81353-09-5 (O-Desacetyl-N-desmethyl Diltiazem) Related Products
- 112259-40-2(Desacetyl DiltiazeM-d4)
- 30825-34-4((2R,3S)-3-Hydroxy-2-(4-methoxyphenyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one)
- 42399-40-6(Desacetyl Diltiazem)
- 42399-49-5(Des3-Acetyl-5-(2-dimethylamino)ethyl Diltiazem)
- 111188-71-7(1,5-Benzothiazepin-4(5H)-one,3-(acetyloxy)-5-[2-(dimethylamino)ethyl]-2,3-dihydro-2-(4-methoxyphenyl)-,(2R,3S)-)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)